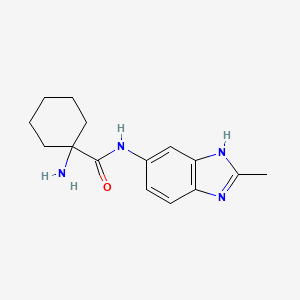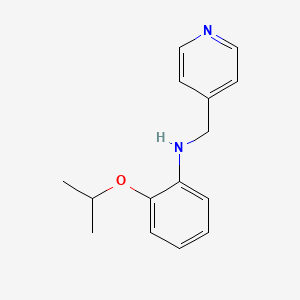
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies for the treatment of several neurological disorders.
作用机制
The mechanism of action of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor plays a crucial role in cognitive function, neuroprotection, and neuroinflammation. By modulating this receptor, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide may improve cognitive function, reduce neuroinflammation, and enhance neuroprotection.
Biochemical and Physiological Effects
In preclinical studies, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, this compound has also shown anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. However, further studies are required to determine the exact biochemical and physiological effects of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide.
实验室实验的优点和局限性
The advantages of using N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide in lab experiments are its potential therapeutic applications in various neurological disorders and cancer. Moreover, this compound has shown promising results in preclinical studies and has a well-established synthesis method. However, the limitations of using N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide in lab experiments are its unknown mechanism of action and the lack of clinical studies to determine its safety and efficacy.
未来方向
The future directions for N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide include further studies to determine its mechanism of action and the exact biochemical and physiological effects. Moreover, clinical studies are required to determine its safety and efficacy in humans. Furthermore, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
Conclusion
In conclusion, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide is a novel compound that has shown potential therapeutic applications in various neurological disorders and cancer. The synthesis method of this compound has been reported in the literature and has been optimized for large-scale production. However, further studies are required to determine its mechanism of action, biochemical and physiological effects, and safety and efficacy in humans. Moreover, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
合成方法
The synthesis of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with piperidine-4-carboxylic acid using coupling reagents such as EDC and HOBt. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported in the literature and has been optimized for large-scale production.
科学研究应用
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has shown potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has also shown promising results in the treatment of cancer, particularly in breast cancer and lung cancer.
属性
IUPAC Name |
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(13-6-8-17-9-7-13)20-14-10-18-15(19-11-14)12-4-2-1-3-5-12/h1-5,10-11,13,17H,6-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPORWESIJLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)
![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
